molecular formula C19H30N2O2 B7019073 N-[[1-[(4-methylphenyl)methyl]piperidin-4-yl]methyl]-2-propoxyacetamide

N-[[1-[(4-methylphenyl)methyl]piperidin-4-yl]methyl]-2-propoxyacetamide

Cat. No.: B7019073
M. Wt: 318.5 g/mol
InChI Key: BHCFESSEKDNCEN-UHFFFAOYSA-N
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Description

N-[[1-[(4-methylphenyl)methyl]piperidin-4-yl]methyl]-2-propoxyacetamide is a synthetic organic compound that features a piperidine ring, a common structural motif in medicinal chemistry

Properties

IUPAC Name

N-[[1-[(4-methylphenyl)methyl]piperidin-4-yl]methyl]-2-propoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O2/c1-3-12-23-15-19(22)20-13-17-8-10-21(11-9-17)14-18-6-4-16(2)5-7-18/h4-7,17H,3,8-15H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCFESSEKDNCEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC(=O)NCC1CCN(CC1)CC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-[(4-methylphenyl)methyl]piperidin-4-yl]methyl]-2-propoxyacetamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization reactions involving appropriate precursors.

    Introduction of the 4-Methylphenyl Group: This step involves the alkylation of the piperidine ring with 4-methylbenzyl chloride in the presence of a base such as sodium hydride.

    Attachment of the Propoxyacetamide Group: The final step involves the reaction of the intermediate with 2-propoxyacetyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the propoxyacetamide moiety, potentially converting it to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the propoxyacetamide group.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, N-[[1-[(4-methylphenyl)methyl]piperidin-4-yl]methyl]-2-propoxyacetamide is used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound may be investigated for its potential pharmacological properties. The piperidine ring is a common feature in many bioactive molecules, suggesting possible applications in drug discovery.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic uses, particularly in the development of new analgesics, antipsychotics, or anti-inflammatory agents.

Industry

Industrially, this compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[[1-[(4-methylphenyl)methyl]piperidin-4-yl]methyl]-2-propoxyacetamide would depend on its specific biological target. Generally, compounds with piperidine rings interact with various receptors or enzymes in the body, potentially modulating their activity. The propoxyacetamide group may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]propanamide: Similar in structure but with different substituents on the piperidine ring.

    N-[[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methyl]-2-propoxyacetamide: Similar structure with a fluorine atom on the aromatic ring.

Uniqueness

N-[[1-[(4-methylphenyl)methyl]piperidin-4-yl]methyl]-2-propoxyacetamide is unique due to the specific combination of its substituents, which may confer distinct pharmacological properties compared to its analogs. The presence of the 4-methylphenyl group and the propoxyacetamide moiety could influence its binding affinity and selectivity for biological targets.

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